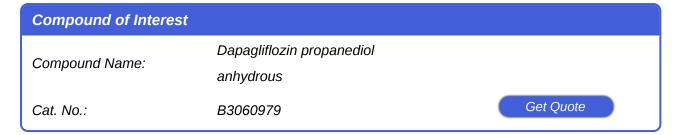


## Reproducibility of Dapagliflozin Propanediol Anhydrous: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for **dapagliflozin propanediol anhydrous** and its common alternative, dapagliflozin propanediol monohydrate. The objective is to offer a clear perspective on the reproducibility of experimental results for the anhydrous form, supported by available data and detailed experimental protocols.

## **Executive Summary**

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used therapeutic agent for type 2 diabetes.[1][2] The active pharmaceutical ingredient (API) is often formulated as a propanediol solvate, existing in both anhydrous and monohydrate forms. The stability and physicochemical properties of these forms are critical for drug product performance and manufacturing. While the monohydrate form is more commonly documented, the anhydrous form presents potential advantages in terms of stability. This guide synthesizes available data to assess the reproducibility of characterizing **dapagliflozin propanediol anhydrous**.

# Data Presentation: Physicochemical Characterization



The following tables summarize the key physicochemical properties of different solid forms of dapagliflozin, including anhydrous and solvated forms, as reported in various studies. It is important to note that direct comparative studies under identical experimental conditions are limited in the public domain.

Table 1: X-ray Powder Diffraction (XRPD) Data

Solid Form	Characteristic 2θ Peaks (°)	Reference
Dapagliflozin Propanediol Monohydrate	8.05, 15.14, 17.06, 18.95, 23.94, 31.68	[3]
Dapagliflozin Anhydrous (Form B)	6.3, 7.2, 14.5, 19.6, 21.3, 23.6	[4]
Dapagliflozin Anhydrous (Form Z)	10.3, 14.9, 15.2, 15.7, 20.0, 21.2, 23.8	[5]
Dapagliflozin Hydrate (Form B)	8.9, 15.8, 16.0, 16.1, 20.0, 24.2	[6]

Table 2: Thermal Analysis Data (DSC and TGA)

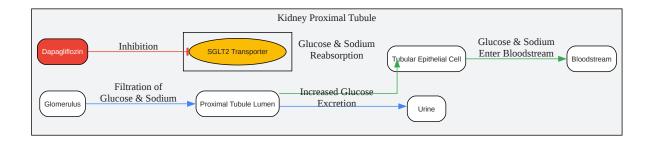


Solid Form	Analytical Technique	Key Findings	Reference
Dapagliflozin Propanediol Monohydrate	DSC	Endothermic peak at approximately 79.5°C	[3]
Dapagliflozin Propanediol Monohydrate	TGA	Weight loss begins at approximately 58.7°C	[3]
Dapagliflozin Anhydrous (Form B)	DSC	Endothermic peak at 85.06 ± 3°C	[4]
Dapagliflozin Anhydrous (Form B)	TGA	Weight loss of about 0.27% up to 150 ± 3°C	[4]
Dapagliflozin Hemi- ethanol Solvate (Form A)	DSC	Endothermic peak at 62.93 ± 3°C	[4]
Dapagliflozin Hemi- ethanol Solvate (Form A)	TGA	Weight loss of about 5.82% up to 100 ± 3°C	[4]

## **Mechanism of Action: SGLT2 Inhibition**

Dapagliflozin exerts its therapeutic effect by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal convoluted tubules of the kidneys.[1][2] This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[7][8]





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Caption: Mechanism of action of dapagliflozin via SGLT2 inhibition in the renal proximal tubule.

## **Experimental Protocols**

Reproducibility of experimental results is contingent on detailed and consistent methodologies. Below are generalized protocols for key analytical techniques used in the characterization of dapagliflozin propanediol.

## X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and assess its purity.

#### Methodology:

- Sample Preparation: Gently grind a small amount of the dapagliflozin propanediol sample to a fine powder using a mortar and pestle.
- Sample Mounting: Pack the powdered sample into a standard XRPD sample holder, ensuring a flat and even surface.
- Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.
- Data Acquisition:



- Set the voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).
- Scan the sample over a 2θ range of 3° to 40°.
- Use a step size of 0.02° and a scan speed of 1°/min.
- Data Analysis: Analyze the resulting diffractogram for characteristic peaks and compare them to reference patterns for known polymorphs and solvates.

## Thermal Analysis (DSC and TGA)

Objective: To determine the thermal properties, such as melting point, desolvation, and decomposition temperatures.

#### Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of the dapagliflozin propanediol sample into an aluminum pan.
- Instrumentation: Use a calibrated differential scanning calorimeter (DSC) and a thermogravimetric analyzer (TGA).
- DSC Analysis:
  - Heat the sample from 25°C to 300°C at a constant heating rate (e.g., 10°C/min).
  - Use a nitrogen purge gas at a flow rate of 50 mL/min.
  - Record the heat flow as a function of temperature to identify endothermic and exothermic events.
- TGA Analysis:
  - Heat the sample from 25°C to 300°C at a constant heating rate (e.g., 10°C/min).
  - Use a nitrogen purge gas at a flow rate of 50 mL/min.
  - Record the weight loss as a function of temperature.



## **High-Performance Liquid Chromatography (HPLC)**

Objective: To determine the purity and assay of dapagliflozin propanediol.

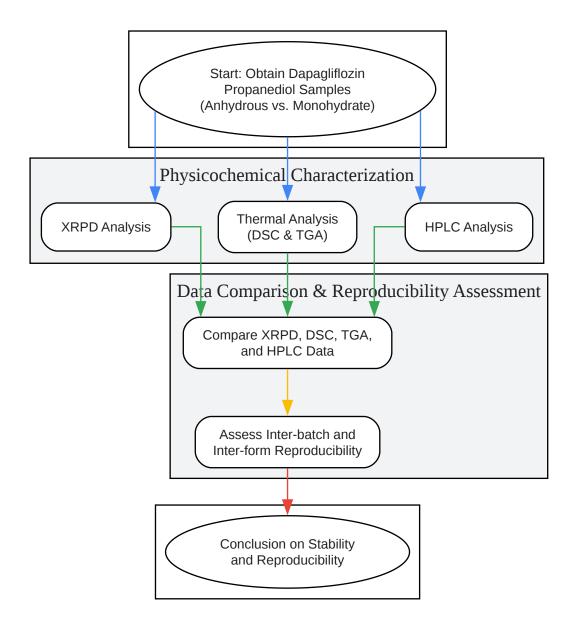
#### Methodology:

- Chromatographic Conditions:
  - Column: C18 column (e.g., 150 mm x 4.6 mm, 5 μm).
  - Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.[9]
  - Flow Rate: 1.0 mL/min.[9]
  - Column Temperature: 35°C.[9]
  - Detection: UV at 224 nm.[10]
  - Injection Volume: 10 μL.
- Standard Preparation: Prepare a standard solution of known concentration of dapagliflozin reference standard in the mobile phase.
- Sample Preparation: Prepare a sample solution of dapagliflozin propanediol in the mobile phase at a similar concentration to the standard.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Calculation: Calculate the purity and assay of the sample by comparing the peak areas of the sample and the standard.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the characterization and comparison of different solid forms of dapagliflozin propanediol.





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Caption: Workflow for the characterization and comparison of dapagliflozin propanediol solid forms.

### Conclusion

The available data indicates that distinct anhydrous and monohydrate forms of dapagliflozin propanediol can be characterized using standard analytical techniques such as XRPD, DSC, and TGA. The anhydrous forms, as described in patents, appear to exhibit higher thermal stability compared to the monohydrate. However, a comprehensive, direct comparison of the



reproducibility of experimental results for the anhydrous versus the monohydrate form is not readily available in the peer-reviewed literature. To definitively assess the reproducibility, further studies with well-defined protocols and multiple batches of both forms under identical analytical conditions are warranted. The protocols and data presented in this guide serve as a foundation for such investigations.

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